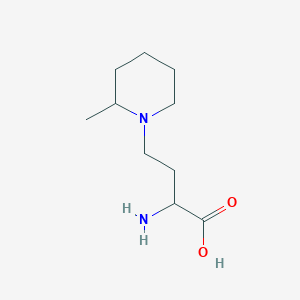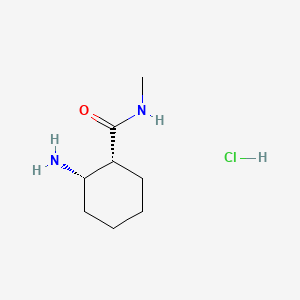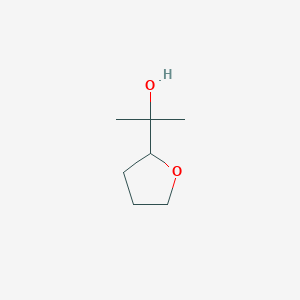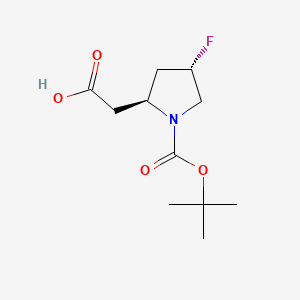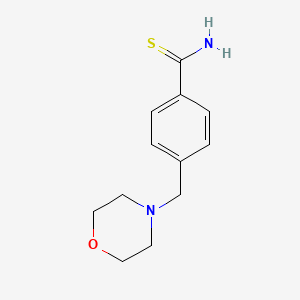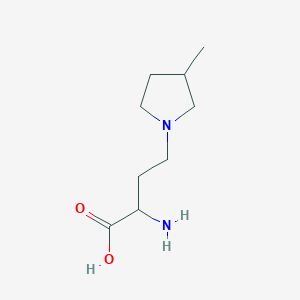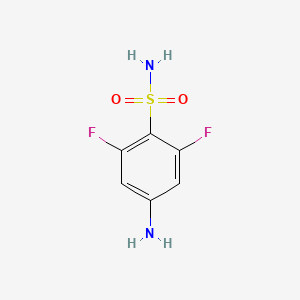![molecular formula C15H13ClN2O2 B13627792 5-{[(5-Chloro-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide](/img/structure/B13627792.png)
5-{[(5-Chloro-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(5-Chloro-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide: is a chemical compound with the molecular formula C15H13ClN2O2 and a molecular weight of 288.73 g/mol This compound is characterized by the presence of a chloro-substituted hydroxyphenyl group, a methylideneamino linkage, and a methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-{[(5-Chloro-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide typically involves the condensation reaction between 5-chloro-2-hydroxybenzaldehyde and 2-methylbenzohydrazide . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and purified by recrystallization .
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions:
Major Products:
Oxidation: Quinones, oxidized phenolic derivatives.
Reduction: Reduced amine derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry:
In chemistry, 5-{[(5-Chloro-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .
Biology:
The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential .
Medicine:
In medicine, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals .
Industry:
In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of 5-{[(5-Chloro-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 5-{[(5-Bromo-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide
- 5-{[(5-Fluoro-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide
- 5-{[(5-Iodo-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide
Comparison:
Compared to its analogs, 5-{[(5-Chloro-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide exhibits unique properties due to the presence of the chloro group. This group influences the compound’s reactivity, biological activity, and overall stability. The chloro-substituted compound may show different pharmacokinetic and pharmacodynamic profiles compared to its bromo, fluoro, and iodo counterparts .
Properties
Molecular Formula |
C15H13ClN2O2 |
|---|---|
Molecular Weight |
288.73 g/mol |
IUPAC Name |
5-[(5-chloro-2-hydroxyphenyl)methylideneamino]-2-methylbenzamide |
InChI |
InChI=1S/C15H13ClN2O2/c1-9-2-4-12(7-13(9)15(17)20)18-8-10-6-11(16)3-5-14(10)19/h2-8,19H,1H3,(H2,17,20) |
InChI Key |
KTLDSPBZOPDQKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=CC2=C(C=CC(=C2)Cl)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


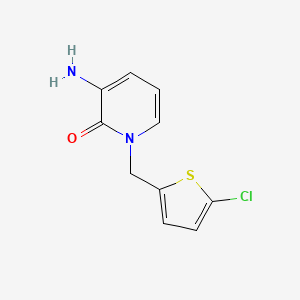
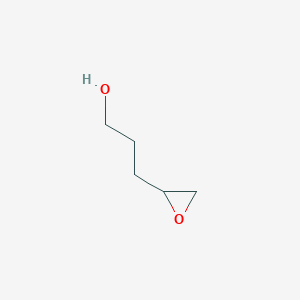
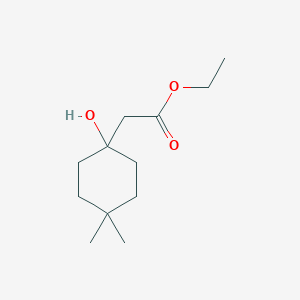

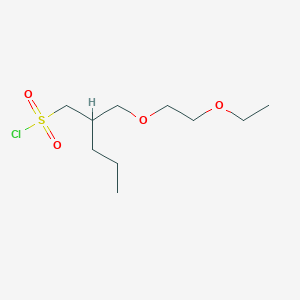
![2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylbutanoic acid](/img/structure/B13627738.png)
